molecular formula C14H16N2 B12991346 anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane

anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane

Cat. No.: B12991346
M. Wt: 212.29 g/mol
InChI Key: DMTKPZZTUOSAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane (CAS 745836-30-0) is a specialized chemical intermediate with significant utility in pharmaceutical research and development. This compound features a constrained 2-azabicyclo[2.2.1]heptane scaffold, a structure of high interest in medicinal chemistry for creating conformationally restricted analogues. The molecule is characterized by a benzyl group at the 2-position and a cyano group at the 7-position. Scientific literature identifies this compound and its analogues as key synthetic intermediates for the preparation of novel epibatidine analogues and other pharmacologically active molecules . The presence of the cyano group offers a versatile handle for further chemical transformations, allowing researchers to access a diverse range of 7-substituted 2-azabicyclo[2.2.1]heptanes . The core azabicyclic structure is recognized for its application in developing cholinergic receptor ligands and other neuroactive compounds . With a molecular formula of C14H16N2 and a molecular weight of 212.29 g/mol , this compound is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTKPZZTUOSAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane typically involves the use of cyclopentenes as starting materials. A notable method includes a palladium-catalyzed 1,2-aminoacyloxylation reaction. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The cyano group and the azabicycloheptane framework play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 2-Azabicyclo[2.2.1]heptane Core

The biological and physicochemical properties of 2-azabicyclo[2.2.1]heptane derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogues:

2-Benzyl-2-Azabicyclo[2.2.1]heptane (Compound 20)
  • Synthesis: Prepared via hydrogenation of N-benzyl-2-azabicyclo[2.2.1]hept-5-ene (4b) using Pd/C in methanol (80% yield) .
  • Properties : Reported as a yellow oil, with structural confirmation via $ ^1H $-NMR and mass spectrometry .
N-Benzoyl-7-Azabicyclo[2.2.1]heptanes (Compounds 5a–c)
  • Synthesis : Derived from Boc-protected precursors via TFA deprotection followed by acylation with benzoyl chlorides (35–77% yields) .
  • Key Differences : The benzoyl group (electron-withdrawing) replaces the benzyl group (electron-neutral), enhancing resistance to base-catalyzed hydrolysis compared to alkylamines .
  • Properties : Isolated as white solids; stereochemistry confirmed by $ ^1H $-NMR and $ ^{13}C $-NMR .
6-Fluoro-2-Azabicyclo[2.2.1]heptane HCl
  • Synthesis: Not detailed in evidence, but fluorinated analogues are commercially available (e.g., PharmaBlock, CAS: 2288709-05-5) .
  • Key Differences: Fluorine at position 6 increases metabolic stability and lipophilicity compared to cyano or benzyl groups.
  • Properties : Priced at undisclosed rates, highlighting its utility in drug discovery .
Methyl 7-Azabicyclo[2.2.1]heptane-2-Carboxylate
  • Synthesis : Involves free radical cyclization strategies .
  • Key Differences: The carboxylate ester at position 2 introduces polarity and susceptibility to hydrolysis, contrasting with the cyano group’s stability.
  • Properties : Classified as acutely toxic (Category 4) and a respiratory irritant, per safety data .

Biological Activity

Anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its interaction with nicotinic acetylcholine receptors (nAChRs), which are integral to various neurological functions. This compound, with the molecular formula C14H16N2C_{14}H_{16}N_{2} and a molecular weight of approximately 212.29 g/mol, has garnered attention for its potential therapeutic applications in pain management and neurological disorders due to its significant biological activity.

Structural Characteristics

The compound's structure includes a seven-membered ring that incorporates a nitrogen atom and a cyano group at the 7-position. This unique configuration allows for diverse functional modifications, enhancing its pharmacological profile.

Property Value
Molecular FormulaC₁₄H₁₆N₂
Molecular Weight212.29 g/mol
CAS Number745836-30-0
LogP2.35848

Research indicates that this compound exhibits a binding affinity for nAChRs, which are crucial for neurotransmitter release and neuronal excitability. The interaction with these receptors can modulate synaptic transmission, potentially leading to analgesic and anti-inflammatory effects.

Analgesic Effects

Studies have shown that compounds within the azabicyclo[2.2.1]heptane family, including this compound, possess significant analgesic properties. The compound's ability to interact with nAChRs suggests its potential as a treatment option for various pain conditions.

Anti-inflammatory Properties

In addition to analgesic effects, this compound has been investigated for its anti-inflammatory capabilities. The modulation of nAChR activity may influence inflammatory pathways, providing a basis for its use in managing inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Pain Management :
    • A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent.
    • Findings : Reduction in pain scores by up to 50% compared to control groups.
  • Inflammation Model :
    • Research investigating the anti-inflammatory effects showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
    • Findings : Marked reduction in TNF-alpha and IL-6 levels post-treatment.
  • Neurotransmitter Release Studies :
    • Experiments assessing neurotransmitter release indicated that this compound enhances acetylcholine release in cultured neurons, supporting its role in neuromodulation.
    • Findings : Increased neurotransmitter levels were observed in treated neurons compared to untreated controls.

Comparison with Related Compounds

The unique properties of this compound can be contrasted with other compounds in the azabicyclo family:

Compound Name Structural Features Unique Aspects
N-Benzyl-2-azabicyclo[2.2.1]heptan-7-oneBicyclic structure with a ketone groupIntermediate in synthesizing epibatidine analogues
3-(6-Fluoropyridin-3-yl)-7-azabicyclo[2.2.1]heptaneContains a pyridine ringEnhanced affinity for specific receptor subtypes
5-(7-Azabicyclo[2.2.1]heptan-3-yl)-1H-pyridin-2-oneBicyclic and aromatic systemsTargeting specific enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.